Carbamoylbenzotriazole
Overview
Description
Carbamoylbenzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole itself is characterized by a five-membered ring containing three consecutive nitrogen atoms, fused with a benzene ring. This compound inherits the unique properties of benzotriazole, making it a valuable compound in synthetic chemistry and industrial applications .
Preparation Methods
Carbamoylbenzotriazole can be synthesized through various methods. One common approach involves the reaction of benzotriazole with carbamoyl chloride in the presence of a tertiary amine. This method is known for its mild reaction conditions and rapid reaction time . Another method involves the one-pot preparation of carbamoylbenzotriazoles, which provides a straightforward and efficient route to the compound . Industrial production methods typically focus on optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
Carbamoylbenzotriazole undergoes various chemical reactions, including substitution, oxidation, and reduction. It reacts smoothly with amino acids, hydrazines, and alcohols, leading to the formation of ureas, hydrazinecarboxamides, and carbamic esters, respectively . Common reagents used in these reactions include ethanol and hydroxylamine-O-sulfonic acid. The major products formed from these reactions are often valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Carbamoylbenzotriazole has a wide range of scientific research applications. In chemistry, it is used as a versatile intermediate in the synthesis of various compounds. In biology and medicine, this compound derivatives have shown potential as cysteine protease inhibitors, which are important in the development of novel therapeutic agents . Additionally, this compound is used in the synthesis of chiral ureas, which may possess significant biological activities . In industry, this compound is utilized in the production of corrosion inhibitors and UV filters .
Mechanism of Action
The mechanism of action of carbamoylbenzotriazole involves its ability to act as a leaving group, electron-donating or electron-withdrawing group, anion precursor, and radical precursor . These properties enable this compound to participate in various chemical reactions, thereby exerting its effects. The molecular targets and pathways involved in its action are primarily related to its interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Carbamoylbenzotriazole can be compared with other benzotriazole derivatives, such as benzimidazole and tolyltriazole . While all these compounds share a similar core structure, this compound is unique due to its specific functional group, which imparts distinct reactivity and applications. For instance, benzimidazole is widely used in medicinal chemistry for its antifungal and antibacterial properties, whereas tolyltriazole is primarily used as a corrosion inhibitor . The unique properties of this compound make it particularly valuable in the synthesis of complex molecules and as a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
2H-benzotriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)4-2-1-3-5-6(4)10-11-9-5/h1-3H,(H2,8,12)(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMHAJDSSBSCEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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